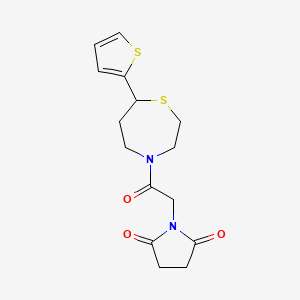

![molecular formula C24H25ClN2O3 B2525736 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]pyran-4-one CAS No. 898440-00-1](/img/structure/B2525736.png)

2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]pyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

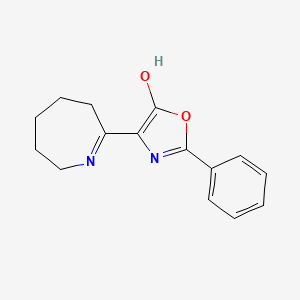

The compound "2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]pyran-4-one" is a synthetic molecule that appears to be related to a class of compounds with potential biological activities. The structure suggests the presence of a benzylpiperazine moiety linked to a pyranone ring, which is further substituted with a chlorophenyl group. This type of compound is of interest due to its potential antimicrobial properties and its ability to interact with biological targets such as proteins involved in microbial metabolism .

Synthesis Analysis

The synthesis of related compounds involves the reductive amination of chromen-2-one derivatives with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol . This method likely applies to the synthesis of the compound , with the specific substituents being a benzylpiperazine and a chlorophenyl group. The synthesis process is designed to yield a series of compounds with different substituents, allowing for the exploration of structure-activity relationships.

Molecular Structure Analysis

While the exact molecular structure of "2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]pyran-4-one" is not provided, related compounds have been characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques would provide detailed information about the molecular structure, including the confirmation of the pyranone core, the substitution pattern, and the nature of the benzylpiperazine and chlorophenyl groups.

Chemical Reactions Analysis

The compound is likely to undergo chemical reactions typical of pyranones and benzylpiperazines. For instance, the pyranone ring might participate in nucleophilic addition reactions due to the presence of an electrophilic carbonyl group. The benzylpiperazine moiety could be involved in reactions with electrophiles due to the nucleophilic nature of the nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of the chlorophenyl group could increase the compound's lipophilicity, potentially affecting its biological activity and pharmacokinetic properties. The molecular weight, solubility, and melting point are also important physical properties that can be deduced from the structure and would be relevant for the compound's application in a biological context .

Aplicaciones Científicas De Investigación

Quantitative Structure–Cytotoxicity Relationship of Pyrano[4,3-b]chromones

A study explored the cytotoxicity of pyrano[4,3-b]chromones against human oral squamous cell carcinoma cell lines, revealing the potential of chemical modifications in designing new anticancer drugs. The cytotoxic activity was linked to the compound's structure, polarity, ionic potential, and electric state, suggesting a targeted approach for cancer therapy development (Nagai et al., 2018).

Antimicrobial Activity and Docking Studies

Another research focused on the antimicrobial properties of pyran derivatives, including a compound structurally related to 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]pyran-4-one. The study demonstrated favorable antibacterial and antifungal activities, suggesting these compounds as potential antimicrobial agents. Molecular docking analysis supported their mechanism of action (Okasha et al., 2022).

Corrosion Inhibition Performance

In the field of materials science, pyranopyrazole derivatives were investigated for their corrosion inhibition efficiency on mild steel in acidic solutions. The derivatives showed high inhibition efficiency, indicating their potential as effective corrosion inhibitors for industrial applications. This research underscores the chemical versatility and utility of pyran derivatives in protecting metal surfaces (Yadav et al., 2016).

Neuroprotective and Anticonvulsant Effects

A series of 3-hydroxy-6-hydroxymethyl/methyl-2-substituted 4H-pyran-4-ones were synthesized and evaluated for their anticonvulsant activities. Some compounds exhibited significant anticonvulsant effects without neurotoxicity, highlighting their potential as novel treatments for seizure disorders. The study exemplifies the therapeutic potential of pyran derivatives in neuropharmacology (Aytemir & Çalış, 2010).

Propiedades

IUPAC Name |

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O3/c25-21-8-6-20(7-9-21)17-30-24-18-29-22(14-23(24)28)16-27-12-10-26(11-13-27)15-19-4-2-1-3-5-19/h1-9,14,18H,10-13,15-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYGENWDYHOWFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2525656.png)

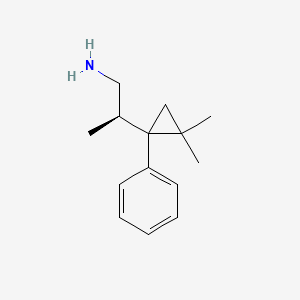

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B2525661.png)

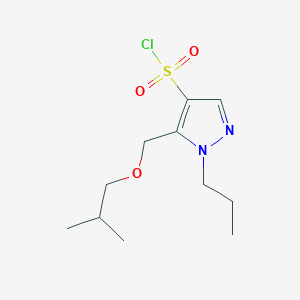

![3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one](/img/structure/B2525662.png)

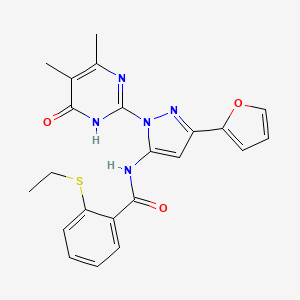

![3-[(2,6-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2525672.png)

![Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525676.png)